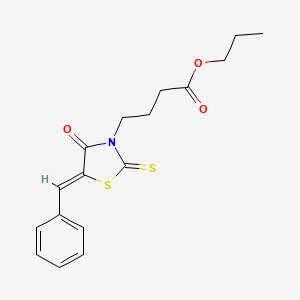

(Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Descripción

“(Z)-Propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate” is a structurally complex organic compound characterized by a thiazolidinone core modified with a benzylidene substituent and a propyl butanoate side chain. Key features include:

- Benzylidene substituent: A conjugated aromatic system at the 5-position of the thiazolidinone, contributing to π-π stacking interactions. The (Z)-stereochemistry imposes spatial constraints on molecular conformation.

- Propyl butanoate ester: A lipophilic alkyl chain that may influence solubility and membrane permeability.

Propiedades

IUPAC Name |

propyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S2/c1-2-11-21-15(19)9-6-10-18-16(20)14(23-17(18)22)12-13-7-4-3-5-8-13/h3-5,7-8,12H,2,6,9-11H2,1H3/b14-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHTGVGSXRNJL-OWBHPGMISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves the following steps:

Formation of the Thioxothiazolidinone Ring: This step involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thioxothiazolidinone ring.

Benzylidene Group Introduction: The benzylidene group is introduced via a condensation reaction between the thioxothiazolidinone intermediate and benzaldehyde in the presence of a base.

Esterification: The final step involves esterification of the carboxylic acid group with propanol under acidic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various ester or amide derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine:

Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

Industry:

Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Agriculture: It may be utilized in the development of agrochemicals, such as pesticides or herbicides.

Mecanismo De Acción

The mechanism of action of (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. The anti-inflammatory effects could be due to the modulation of signaling pathways that regulate inflammation, such as the NF-κB pathway.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of a thiazolidinone core, benzylidene group, and ester chain. Below is a comparative analysis with structurally or functionally related compounds from the evidence provided:

Table 1: Structural and Functional Comparison

Key Comparisons

Heterocyclic Core Diversity: The thiazolidinone core in the target compound distinguishes it from pyridazin (I-6230) and isoxazol (I-6273) derivatives . Thiazolidinones are known for antimicrobial and anti-inflammatory activities, whereas pyridazinones often target cardiovascular or neurological pathways. Compared to thiazopyr’s thiazolyl group , the thiazolidinone’s additional oxygen and sulfur atoms may confer distinct binding modes (e.g., via thioxo group interactions).

However, longer chains (e.g., octyl butanoate in ) may reduce solubility .

Stereochemical Influence :

- The (Z)-benzylidene configuration contrasts with the cis-terpene esters in . Stereochemistry here likely affects molecular planarity and target binding, akin to how cis-octadienyl esters influence flavor compound volatility.

Research Findings and Implications

- Structural Advantages: The thioxo group in the thiazolidinone may enhance stability and reactivity compared to oxo-only analogs.

- Activity Prediction : Based on , ethyl ester derivatives (e.g., I-6230) show receptor-binding activity ; the target’s propyl chain might prolong biological half-life.

- Synthetic Challenges : The (Z)-benzylidene group necessitates precise synthetic control, contrasting with simpler esters in .

Table 2: Physicochemical and Functional Properties

| Property | Target Compound | I-6230 (Ethyl ester analog) | Thiazopyr | Propyl butanoate |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~407.5 (estimated) | ~355.4 | ~438.3 | ~130.2 |

| LogP (Predicted) | ~3.8 (high lipophilicity) | ~2.5 | ~4.1 | ~1.9 |

| Key Functional Groups | Thiazolidinone, benzylidene | Pyridazin, ethyl ester | Thiazolyl, trifluoromethyl | Simple ester |

| Potential Applications | Drug discovery | Kinase inhibition | Herbicide | Solvent/fragrance |

Actividad Biológica

(Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structural features, including a thiazolidine ring and a benzylidene moiety. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into the following components:

- Thiazolidine Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its pharmacological properties.

- Benzylidene Group : A functional group that enhances the compound's reactivity and potential biological interactions.

- Propyl Ester Moiety : Contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiazolidinones, including (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate, possess significant antimicrobial properties. The compound has been shown to exhibit:

- Antibacterial Activity : Studies have demonstrated that thiazolidinone derivatives can outperform traditional antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and E. coli .

- Antifungal Activity : Similar compounds have shown enhanced antifungal effects compared to established antifungal agents, indicating potential for therapeutic applications in treating fungal infections .

Anticancer Potential

The thiazolidinone framework is also associated with anticancer activity. Computational studies suggest that compounds with similar structures may induce cytotoxic effects against various cancer cell lines. The mechanism is believed to involve:

- Enzyme Inhibition : The ability of these compounds to inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : Interaction with cellular receptors that may alter cell signaling pathways relevant to tumor growth .

Research Findings and Case Studies

Recent studies have explored the biological activity of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazolidinediones | Thiazolidine ring with varied substituents | Insulin sensitizers |

| Benzothiazoles | Benzene fused with thiazole | Antimicrobial, anticancer |

| Thiosemicarbazones | Contains thiosemicarbazone functionality | Antimicrobial, anticancer |

These studies emphasize the potential of thiazolidinones as versatile therapeutic agents across various medical fields.

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-propyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate?

- Methodological Answer : The synthesis of thiazolidinone derivatives typically involves condensation reactions. For example, analogous compounds (e.g., (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one) are synthesized via refluxing equimolar amounts of aldehydes and thiazolidinone precursors in glacial acetic acid with anhydrous sodium acetate as a catalyst . Optimization includes:

- Solvent screening : Ethanol, acetonitrile, or THF (e.g., acetonitrile yielded higher purity in related syntheses ).

- Catalyst/base selection : K₂CO₃ or triethylamine for deprotonation .

- Reaction time : 6–7 hours under reflux, monitored by TLC .

- Yield improvement : Excess aldehyde (1.2 mmol) may enhance product formation .

Q. How can the purity and structure of the synthesized compound be confirmed?

- Methodological Answer : Post-synthesis purification and characterization involve:

- Recrystallization : Methanol or ethanol as solvents for crystal formation .

- Column chromatography : For complex mixtures, using gradients like hexane/ethyl acetate (1:1) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify benzylidene proton (δ ~7.5–8.0 ppm) and carbonyl signals (δ ~170–190 ppm) .

- IR : Confirm C=O (1650–1750 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

- HRMS : Match calculated and observed molecular weights (e.g., C₃₈H₄₇FNO₈SSi: Δ < 0.005%) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected proton splitting or missing signals) require:

- Multi-technique validation : Cross-check NMR, IR, and HRMS to confirm functional groups .

- Isotopic labeling : Use deuterated solvents to identify exchangeable protons.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., Z/E configuration of benzylidene moiety) .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What experimental strategies are recommended to study the compound’s environmental fate and degradation pathways?

- Abiotic studies :

- Hydrolysis : Expose the compound to buffers (pH 3–9) at 25–50°C, monitor via HPLC .

- Photolysis : Use UV/vis light chambers to assess sunlight-driven degradation .

- Biotic studies :

- Microbial degradation : Incubate with soil or wastewater microbiota, analyze metabolites via LC-MS .

- Adsorption assays : Measure binding to silica or cellulose surfaces (modeling indoor/outdoor deposition) .

Q. How can the bioactivity of this compound be evaluated against disease-relevant targets?

- Methodological Answer : Use the following workflow:

- In silico docking : Screen against targets (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

- Enzyme inhibition assays :

- Kinetic analysis : Vary substrate concentrations with fixed inhibitor (compound) to determine IC₅₀ .

- Cell-based studies :

- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.